(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
CAS No.:
Cat. No.: VC13662344
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.
![(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate -](/images/structure/VC13662344.png)
Specification
Molecular Formula | C30H48O5 |
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Molecular Weight | 488.7 g/mol |
IUPAC Name | methyl 4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3-[(2R)-oxan-2-yl]oxy-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3/t19?,20-,21+,22+,23?,24?,27+,28?,29-,30+/m0/s1 |
Standard InChI Key | CVPGTSZIDQGGGX-IVEVQBPASA-N |
Isomeric SMILES | CC(CCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[C@@H]5CCCCO5)C)C |
SMILES | CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C |
Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C |
Introduction
Structural Analysis and Molecular Characteristics
Core Framework and Stereochemistry
The compound belongs to the steroid family, featuring a cyclopenta[a]phenanthrene core modified with multiple functional groups. Its IUPAC name reflects the presence of:
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A 10,13-dimethyl configuration on the steroid backbone.
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A 7-oxo (ketone) group at position 7.
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A tetrahydro-2H-pyran-2-yloxy (THP) ether at position 3.
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An (R)-methyl pentanoate side chain at position 17.
The stereochemical arrangement is critical, with eight stereogenic centers (3R,5S,10S,13R,17R and others) dictating its three-dimensional conformation .
Table 1: Key Molecular Properties
Functional Group Interactions
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THP Ether: The tetrahydro-2H-pyran-2-yloxy group at position 3 acts as a protecting group, enhancing solubility and stabilizing the molecule during synthesis .
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Methyl Pentanoate: The ester side chain at position 17 may influence bioavailability and metabolic stability .
Synthetic Pathways and Modifications
Key Synthetic Strategies
The synthesis of this compound involves multi-step organic reactions, leveraging both conventional and biocatalytic methods:
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Steroid Backbone Preparation: Starting from androsterone or similar steroid precursors, microbial biotransformation (e.g., using Cephalosporium aphidicola) introduces hydroxyl and ketone groups .
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THP Protection: The 3-hydroxy group is protected via reaction with dihydropyran under acidic conditions, forming the THP ether .
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Side Chain Installation: The methyl pentanoate group is introduced through alkylation or esterification reactions, often using methyl iodide or pentanoic acid derivatives .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Outcome |
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1 | Microbial Hydroxylation | C. aphidicola, pH 7.0, 26°C | Introduction of 3β-hydroxy group |
2 | THP Protection | Dihydropyran, p-TSA | 3-THP ether formation |
3 | Esterification | Methyl iodide, K₂CO₃ | Methyl pentanoate side chain |
Challenges in Synthesis
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Stereochemical Control: Achieving the correct (3R,5S,10S,13R,17R) configuration requires chiral catalysts or enzymatic resolution .
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Functional Group Compatibility: The THP group must remain stable during subsequent oxidation and alkylation steps .
Physicochemical Properties
Solubility and Stability
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Solubility: The THP ether and ester groups enhance lipophilicity, suggesting poor water solubility but good organic solvent compatibility (e.g., DMSO, chloroform) .
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Stability: The compound is stable under inert conditions but may undergo hydrolysis in acidic/basic environments due to the ester linkage .
Spectroscopic Characterization
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NMR: Key signals include δ 3.20–3.80 ppm (THP and ester protons) and δ 1.20–2.50 ppm (steroid methyl groups) .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 488.3501 (C₃₀H₄₈O₅) .
Future Directions and Research Gaps
Priority Areas for Investigation
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Target Identification: Screen against steroid hormone receptors (e.g., glucocorticoid, androgen).
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Metabolic Profiling: Assess stability in human liver microsomes.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.
Challenges in Translation
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